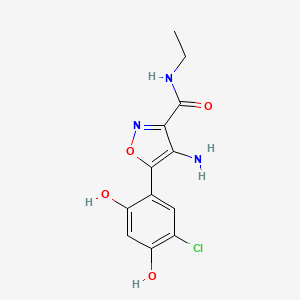
4-Amino-5-(5-chloro-2,4-dihydroxyphenyl)-n-ethylisoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-5-(5-chloro-2,4-dihydroxyphenyl)-n-ethylisoxazole-3-carboxamide is a synthetic compound with potential applications in various scientific fields. Its unique structure, which includes an isoxazole ring and a chlorinated phenyl group, makes it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(5-chloro-2,4-dihydroxyphenyl)-n-ethylisoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the Chlorinated Phenyl Group: This step involves the chlorination of a phenyl ring, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like ethylamine and a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and chlorination steps, as well as advanced purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-Amino-5-(5-chloro-2,4-dihydroxyphenyl)-n-ethylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, hydrogen gas over palladium catalyst.
Substitution: Amines, thiols.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery.
Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-Amino-5-(5-chloro-2,4-dihydroxyphenyl)-n-ethylisoxazole-3-carboxamide is not fully understood, but it is believed to involve interaction with specific molecular targets in cells. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects may be mediated through modulation of these targets, leading to changes in cellular function.
類似化合物との比較
4-Amino-5-(5-chloro-2,4-dihydroxyphenyl)-n-ethylisoxazole-3-carboxamide can be compared with other similar compounds, such as:
4-Amino-5-(5-chloro-2,4-dihydroxyphenyl)-n-methylisoxazole-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
4-Amino-5-(5-chloro-2,4-dihydroxyphenyl)-n-propylisoxazole-3-carboxamide: Similar structure but with a propyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C12H12ClN3O4 |
|---|---|
分子量 |
297.69 g/mol |
IUPAC名 |
4-amino-5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H12ClN3O4/c1-2-15-12(19)10-9(14)11(20-16-10)5-3-6(13)8(18)4-7(5)17/h3-4,17-18H,2,14H2,1H3,(H,15,19) |
InChIキー |
JKTQYVXIHSTRDD-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1=NOC(=C1N)C2=CC(=C(C=C2O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1-naphthalenyloxy)methyl]-1,3,4-Thiadiazol-2-amine](/img/structure/B12867128.png)
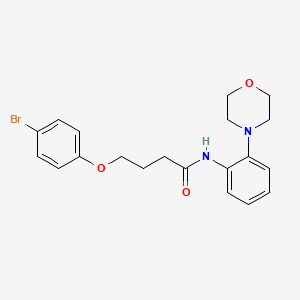
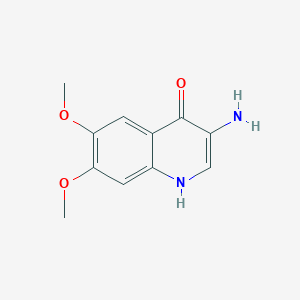
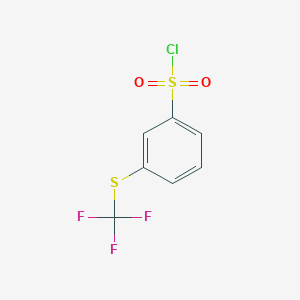
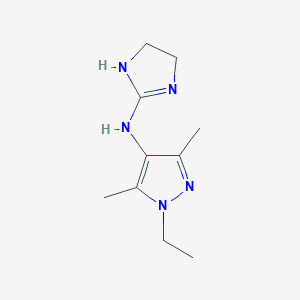
![4-Amino-4'-formyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12867154.png)
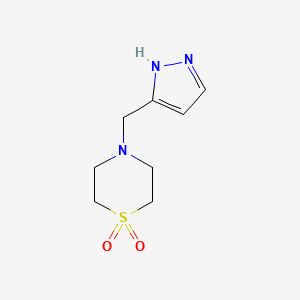
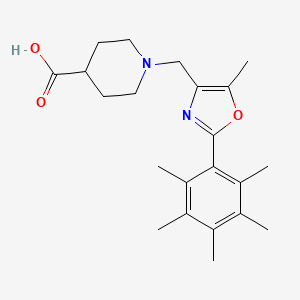
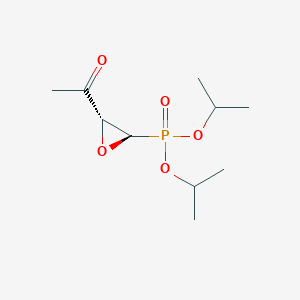
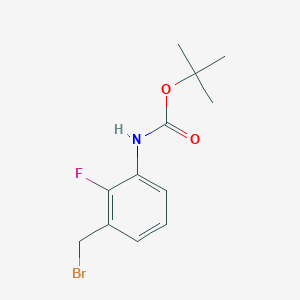
![4-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12867188.png)


![1-(6-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867202.png)
